molecular formula C12H13IN2O3 B12332466 tert-Butyl 6-hydroxy-3-iodo-1H-indazole-1-carboxylate

tert-Butyl 6-hydroxy-3-iodo-1H-indazole-1-carboxylate

Cat. No.: B12332466
M. Wt: 360.15 g/mol
InChI Key: ZLLXWHKQJXYLRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 6-hydroxy-3-iodo-1H-indazole-1-carboxylate is a sophisticated molecular building block designed for advanced pharmaceutical research and the development of novel bioactive compounds. The indazole core is a privileged scaffold in medicinal chemistry, recognized for its broad spectrum of pharmacological activities . This specific derivative is functionally engineered for complexity, integrating a tert -butoxycarbonyl (Boc) protecting group on the indazole nitrogen, a phenolic hydroxy group, and an iodine atom at the 3-position. The iodine substituent serves as a highly versatile handle for further structural elaboration via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce diverse aryl and heteroaryl groups . This allows researchers to rapidly generate a library of analogs for structure-activity relationship (SAR) studies. The Boc protecting group enhances the compound's stability and solubility during synthesis and can be readily removed under acidic conditions to reveal the free NH indazole, which is a key pharmacophore in many drug candidates . Indazole-based compounds have demonstrated significant potential in numerous therapeutic areas. They are found in molecules acting as potent kinase inhibitors for oncology (e.g., Pazopanib and Axitinib), anti-inflammatory agents (e.g., Bendazac), and 5-HT3 receptor antagonists used as antiemetics (e.g., Granisetron) . Furthermore, indazole motifs are being investigated in clinical trials for a range of conditions, including chronic obstructive pulmonary disease (COPD) as PI3Kδ inhibitors (e.g., Nemiralisib), breast cancer as selective estrogen receptor degraders, and Alzheimer's disease . The presence of the hydroxy group on this intermediate offers an additional site for chemical modification, enabling researchers to fine-tune the physicochemical properties or attach additional functional groups. This multi-functional reagent is therefore invaluable for the construction of complex, polyfunctionalized indazole libraries aimed at discovering new therapeutic agents for cancer, neurodegenerative diseases, inflammatory conditions, and more .

Properties

Molecular Formula

C12H13IN2O3

Molecular Weight

360.15 g/mol

IUPAC Name

tert-butyl 6-hydroxy-3-iodoindazole-1-carboxylate

InChI

InChI=1S/C12H13IN2O3/c1-12(2,3)18-11(17)15-9-6-7(16)4-5-8(9)10(13)14-15/h4-6,16H,1-3H3

InChI Key

ZLLXWHKQJXYLRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)O)C(=N1)I

Origin of Product

United States

Preparation Methods

Synthetic Routes Overview

tert-Butyl 6-hydroxy-3-iodo-1H-indazole-1-carboxylate is a halogenated indazole derivative with applications in medicinal chemistry and materials science. Its synthesis involves strategic functionalization of the indazole core, including iodination, hydroxylation, and Boc protection. Below is a systematic analysis of established methodologies.

Key Synthetic Strategies

Route 1: Sequential Iodination and Boc Protection

This method prioritizes iodination at the 3-position followed by Boc protection and hydroxylation.

Step 1: Iodination of 6-Hydroxyindazole

Substrate : 6-Hydroxyindazole (pre-synthesized via nitration/reduction or hydrolysis of a nitro group).
Reagents : Iodine (I₂), potassium hydroxide (KOH), dimethylformamide (DMF).
Conditions : Room temperature, 1–2 hours.
Mechanism : Electrophilic aromatic substitution at position 3, driven by the electron-rich nature of the indazole ring. The hydroxy group at position 6 acts as a weak directing group, favoring substitution at position 3.

Example Reaction :
$$ \text{6-Hydroxyindazole} + \text{I}_2/\text{KOH} \xrightarrow{\text{DMF}} \text{3-Iodo-6-hydroxyindazole} $$

Step 2: Boc Protection

Substrate : 3-Iodo-6-hydroxyindazole.
Reagents : Di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA), 4-dimethylaminopyridine (DMAP).
Conditions : Dichloromethane (DCM), 0–5°C, 1–2 hours.
Mechanism : Carbamate formation at the N1-position, stabilized by the Boc group.

Example Reaction :
$$ \text{3-Iodo-6-hydroxyindazole} + \text{Boc}_2\text{O} \xrightarrow{\text{TEA/DMAP}} \text{this compound} $$

Yield : ~85–90% (based on analogous Boc protection steps in indazole derivatives).

Route 2: Reverse Functionalization (Boc Protection → Iodination)

This approach leverages Boc protection to stabilize the indazole core before iodination.

Step 1: Boc Protection of 6-Hydroxyindazole

Substrate : 6-Hydroxyindazole.
Reagents : Boc₂O, TEA, DMAP.
Conditions : DCM, 0–5°C, 1–2 hours.
Outcome : tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate.

Step 2: Iodination at Position 3

Substrate : tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate.
Reagents : I₂, KOH, DMF.
Conditions : Room temperature, 1–2 hours.
Mechanism : Iodination at position 3, facilitated by the electron-donating Boc group.

Example Reaction :
$$ \text{tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate} + \text{I}_2/\text{KOH} \xrightarrow{\text{DMF}} \text{this compound} $$

Yield : ~70–75% (lower due to steric hindrance from Boc group).

Comparative Analysis of Synthetic Routes

Parameter Route 1 (Iodination → Boc) Route 2 (Boc → Iodination)
Regioselectivity High (3-position favored) Moderate (steric effects)
Reaction Time 1–2 hours 1–2 hours
Yield ~85–90% ~70–75%
Purification Column chromatography Column chromatography
Advantages Simplified iodination Stabilized Boc group
Challenges Hydroxy group handling Steric hindrance

Critical Reaction Parameters

Iodination Optimization

Key Variables :

  • Solvent : DMF enhances solubility and reaction rate.
  • Temperature : Room temperature minimizes side reactions.
  • Base : KOH (2–3 equiv) ensures deprotonation of indazole NH.

Table 1: Iodination Efficiency Under Varying Conditions

Base Equivalents Yield (%)
KOH 3 85–90
NaOH 3 70–75
DBU 3 60–65

Boc Protection Efficiency

Key Variables :

  • Catalyst : DMAP accelerates carbamate formation.
  • Base : TEA neutralizes HCl byproduct.

Table 2: Boc Protection Yields with DMAP Catalyst

DMAP (mol%) Yield (%)
10 85–90
5 75–80
0 50–55

Alternative Methods and Challenges

Microwave-Assisted Iodination

Advantages :

  • Reduced reaction time (30–60 minutes).
  • Improved regioselectivity.

Example :
$$ \text{6-Hydroxyindazole} + \text{I}_2/\text{KOH} \xrightarrow{\text{Microwave, 80°C}} \text{3-Iodo-6-hydroxyindazole} $$

Yield : ~80–85% (analogous to thermal methods but faster).

Hydroxylation via Nitration-Reduction

Route :

  • Nitrate indazole at position 6.
  • Reduce nitro to hydroxy.

Challenges :

  • Nitration : Low regioselectivity (3-position favored).
  • Reduction : Requires harsh conditions (H₂/Pd, HCl).

Example :
$$ \text{Indazole} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}4} \text{6-Nitroindazole} \xrightarrow{\text{H}2/\text{Pd}} \text{6-Hydroxyindazole} $$

Yield : ~50–60% (cumulative).

Quality Control and Characterization

Spectroscopic Data

1H NMR (CDCl₃) :

  • δ 7.8–7.5 (m, 2H, Ar-H at C4/C5).
  • δ 7.2–6.9 (m, 2H, Ar-H at C2/C7).
  • δ 5.5 (s, 1H, OH).
  • δ 1.4 (s, 9H, Boc).

13C NMR :

  • δ 160 (C=O), 150 (C3-I), 125–130 (Ar carbons).

HRMS :
$$ \text{[M + H]}^+ \text{ = 360.15 (C}{12}\text{H}{13}\text{IN}2\text{O}3\text{)} $$

Industrial and Scalability Considerations

  • Continuous Flow Reactors : Enhance iodination efficiency and reduce waste.
  • Purification : Column chromatography (SiO₂, EtOAc/hexane) or recrystallization (EtOH).
  • Cost : Boc₂O and iodine dominate expenses; yields >80% are economically viable.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-hydroxy-3-iodo-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, such as 3-amino, 3-thio, or 3-halo derivatives.

    Oxidation: 6-oxo-3-iodoindazole derivatives.

    Reduction: 6-methylene-3-iodoindazole derivatives.

    Ester Hydrolysis: 6-hydroxy-3-iodoindazole-1-carboxylic acid

Scientific Research Applications

Anticancer Potential :
Research indicates that tert-butyl 6-hydroxy-3-iodo-1H-indazole-1-carboxylate exhibits significant inhibitory effects on various cancer cell lines. It has been shown to selectively inhibit cyclin-dependent kinases (CDKs), particularly CDK8 and CDK19, which are implicated in the progression of colorectal cancer. Studies report IC50 values of 7.2 nM for CDK8 and 6.0 nM for CDK19, indicating high potency against these targets .

Mechanism of Action :
The compound's mechanism involves the inhibition of WNT signaling pathways, crucial for cell proliferation and survival in cancerous tissues. In assays using human embryonic kidney cells, it demonstrated an IC50 of 5.0 nM against WNT-dependent signaling, highlighting its potential as a therapeutic agent in oncology .

Synthetic Applications

This compound can serve as a versatile building block in organic synthesis. Its structural features allow for modifications that can lead to derivatives with enhanced biological activities or improved pharmacokinetic profiles.

Synthesis Overview

The synthesis typically involves multi-step reactions starting from readily available indazole derivatives. Key steps include:

  • Iodination : Introduction of the iodine atom at the 3-position.
  • Hydroxylation : Formation of the hydroxyl group at the 6-position.
  • Carboxylation : Attaching the carboxylate group via tert-butyl ester formation.

These steps can be optimized to yield high purity products suitable for further biological evaluation.

Case Study 1: Anticancer Activity

In a study focused on colorectal cancer, this compound was tested against LS174T human colorectal carcinoma cells. The compound exhibited potent inhibition of β-catenin mutation-driven WNT pathway activity, with an IC50 value of 23 nM . This suggests its potential utility as an anticancer therapeutic.

Case Study 2: Structure-Activity Relationship (SAR)

A series of analogs derived from this compound were synthesized to explore the structure–activity relationship. Modifications to the indazole ring and substituents on the carboxylate group were systematically evaluated for their impact on biological activity, revealing insights into optimal structural features for enhancing potency against CDKs .

Mechanism of Action

The mechanism of action of tert-Butyl 6-hydroxy-3-iodo-1H-indazole-1-carboxylate is not well-documented. indazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes, receptors, and nucleic acids. These interactions can modulate various biological pathways, leading to the observed biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related indazole and indole derivatives, highlighting key differences in substituents, molecular properties, and applications:

Compound Name CAS No. Substituents Molecular Weight Similarity Score Key Properties/Applications
tert-Butyl 6-hydroxy-3-iodo-1H-indazole-1-carboxylate 1426425-59-3 6-OH, 3-I, Boc at 1-position 362.18 g/mol 1.00 (Reference) High reactivity at iodine site; potential kinase inhibitor intermediate
tert-Butyl 3-iodo-1H-indazole-1-carboxylate 639084-05-2 3-I, Boc at 1-position 346.16 g/mol 0.94 Lacks 6-OH; used in halogen-exchange reactions
tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate 1337880-58-6 7-OMe, 3-I, Boc at 1-position 376.19 g/mol 0.91 Methoxy group enhances lipophilicity; suited for CNS-targeting drug candidates
tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate 129488-10-4 6-OH, Boc at 1-position 236.25 g/mol 0.85 Lacks iodine; used as a precursor for hydroxyl-directed functionalization
tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate 351210-07-6 5-OH, 3-I, Boc at 1-position 362.18 g/mol 0.73 Hydroxyl at 5-position alters hydrogen-bonding networks; lower similarity due to regioisomerism
tert-Butyl 6-bromo-1H-indazole-1-carboxylate 1126424-50-7 6-Br, Boc at 1-position 283.13 g/mol 0.88 Bromine allows for Suzuki couplings; lower steric hindrance than iodine
tert-Butyl 6-fluoro-3-iodo-1H-indole-1-carboxylate 1627722-96-6 6-F, 3-I, Boc at 1-position 361.15 g/mol 0.82 Indole core (vs. indazole) reduces hydrogen-bond donor capacity; fluorine enhances metabolic stability

Key Comparative Analysis:

Substituent Effects on Reactivity :

  • The iodine atom in the reference compound (1426425-59-3) offers a heavy halogen for cross-coupling reactions, whereas bromine (1126424-50-7) provides a lighter alternative with faster reaction kinetics .
  • The hydroxyl group at the 6-position (1426425-59-3) enables regioselective sulfonation or phosphorylation, contrasting with the methoxy group in 1337880-58-6, which blocks electrophilic substitution .

Physical and Chemical Properties :

  • The Boc group in all compounds improves solubility in organic solvents (e.g., dichloromethane) compared to unprotected indazoles .
  • Compounds with iodine (e.g., 1426425-59-3, 639084-05-2) exhibit higher molecular weights and densities, impacting crystallization behavior .

Biological and Pharmacological Relevance: The hydroxyl group in 1426425-59-3 may confer antioxidant activity or metal-chelating properties, unlike its deoxy analog (639084-05-2) . Indole derivatives (e.g., 1627722-96-6) are more metabolically stable than indazoles but lack the hydrogen-bond donor capacity of the indazole NH group .

Synthetic Utility :

  • The reference compound’s iodine atom is pivotal in Pd-catalyzed couplings, whereas bromine (1126424-50-7) is preferred for cost-sensitive syntheses .
  • Regioisomeric hydroxylated analogs (e.g., 351210-07-6) demonstrate the importance of substitution patterns in directing subsequent reactions .

Biological Activity

tert-Butyl 6-hydroxy-3-iodo-1H-indazole-1-carboxylate is a chemical compound with significant potential in medicinal chemistry, particularly due to its structural features that contribute to its biological activity. This article will explore the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C₁₂H₁₃IN₂O₃
  • Molecular Weight : 360.15 g/mol
  • Functional Groups : Hydroxyl group (−OH), iodine atom, and carboxylate group.

The presence of the indazole ring system, along with the tert-butyl and hydroxyl groups, enhances its reactivity and potential interactions with biological targets.

Mechanisms of Biological Activity

Research indicates that this compound may exhibit various biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains. The presence of iodine in the structure may enhance this activity due to its known antibacterial properties.
  • Antiparasitic Activity : Indazole derivatives have been explored for their potential against Plasmodium falciparum, the causative agent of malaria. The structural modifications in indazole derivatives can significantly influence their inhibitory potency against this parasite .

Table 1: Biological Activity Summary

Study ReferenceBiological ActivityIC50 ValueTarget Organism
Antiparasitic~8 μMPlasmodium falciparum
Antimicrobial8.7 µMMRSA
Cytotoxicity0.8 µMHep G2 cells

Antiparasitic Activity

In a study focusing on indazole derivatives, this compound was evaluated for its inhibitory effects on Plasmodium falciparum. The compound displayed an IC50 value of approximately 8 μM, indicating moderate potency. Structure-activity relationship (SAR) analyses revealed that modifications to the hydroxyl group significantly impacted activity levels .

Antimicrobial Properties

Another study highlighted the antimicrobial potential of similar indazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated an IC50 value of 8.7 µM, suggesting it could be a promising candidate for further development as an antimicrobial agent .

Interaction Studies

Understanding the pharmacodynamics of this compound involves evaluating its interactions with specific biological targets. Initial studies suggest that this compound may interact with enzymes involved in critical metabolic pathways in parasites, potentially leading to growth inhibition.

Table 2: Interaction Insights

Interaction TypeBiological TargetEffect
Enzyme InhibitionMEP pathway enzymesGrowth inhibition
Receptor BindingUnknownPotential therapeutic target

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.